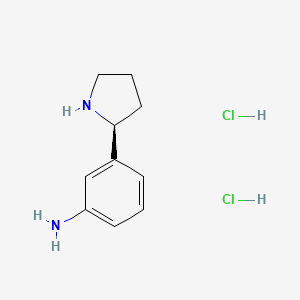

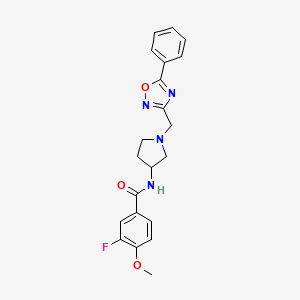

![molecular formula C25H28N2O3S B3004528 4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111014-16-4](/img/structure/B3004528.png)

4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including antitumor activities, PI3Kα inhibition, beta(3)-adrenergic receptor agonism, and LXR agonism . The structure of this compound suggests it may have potential as a pharmacological agent due to the presence of a quinoline core, a piperidinyl moiety, and a sulfonyl group, which are common features in molecules with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization to afford cyclic enamine sulfones . For compounds with a piperidine ring, the synthesis may involve cyclization of acetylenic sulfones with beta and gamma-chloroamines, followed by deprotonation and intramolecular alkylation . The synthesis of quinoline derivatives can also be achieved through iodine-promoted desulfurative C–S cross-coupling reactions of quinoline-2-thiones with sodium sulfinates . These methods provide a framework for the potential synthesis of "4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline."

Molecular Structure Analysis

The molecular structure of related quinoline sulfones has been characterized by single crystal X-ray diffraction studies . The piperazine or piperidine rings in these molecules typically adopt a chair conformation, and the presence of bulky substituents can cause twisting of the quinoline group . The dihedral angles between the rings in the molecules are influenced by the substituents, which can affect the overall molecular conformation and potentially the biological activity .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including sulfonylation, which is a key step in the synthesis of sulfone-containing quinolines . The sulfonyl group can also be a site for further chemical transformations, such as reductive desulfonylation, which is used in the synthesis of natural products like indolizidine alkaloids . Additionally, quinoline sulfones can act as liver X receptor (LXR) agonists, suggesting that the sulfonyl group plays a critical role in the binding and activation of nuclear receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline" can be inferred from related compounds. Quinoline derivatives with sulfonyl and piperidinyl groups are likely to have moderate to good solubility in organic solvents . The presence of these functional groups can also influence the compound's melting point, boiling point, and stability. The crystal packing and intermolecular interactions, such as C-H...O and C-H...π interactions, can affect the compound's solid-state properties and may facilitate the formation of supramolecular architectures .

Propriétés

IUPAC Name |

[4-(4-tert-butylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3S/c1-25(2,3)18-11-13-19(14-12-18)31(29,30)23-20-9-5-6-10-22(20)26-17-21(23)24(28)27-15-7-4-8-16-27/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTZPGYQTUJTRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

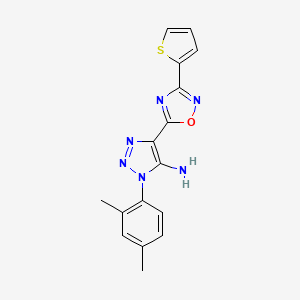

![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)

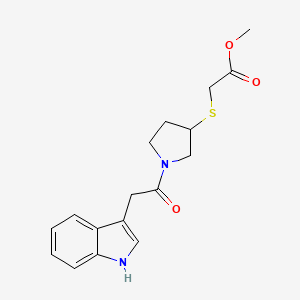

![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)

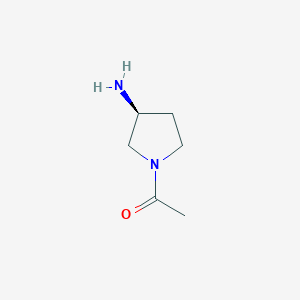

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004450.png)

![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3004456.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)